D1 Antagonism vs. Olanzapine
Zicronapine exhibits exceptionally high affinity for the dopamine D1 receptor, with a Ki of 0.13 nM, which is a key differentiator from the comparator olanzapine, whose D1 affinity is negligible (Ki > 10000 nM) [1][2]. This difference in D1 binding is a primary determinant of zicronapine's distinct preclinical profile [3].
| Evidence Dimension | Dopamine D1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.13 nM |
| Comparator Or Baseline | Olanzapine: Ki > 10,000 nM |
| Quantified Difference | Zicronapine has >76,000-fold higher affinity for D1 |
| Conditions | Binding affinity to human dopamine D1 receptor expressed in CHO cells |
Why This Matters
Procurement of zicronapine succinate over olanzapine is essential for research models where D1 receptor modulation is a primary experimental variable, enabling studies on D1-mediated pathways not addressable with standard D2/5-HT2A-predominant antipsychotics.
- [1] BindingDB. Entry BDBM50547397 (Zicronapine / Lu 31-130). Affinity Data for D(1A) dopamine receptor. [Online] Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50547397&google=LU-31-130 View Source
- [2] Bymaster FP, Calligaro DO, Falcone JF, Marsh RD, Moore NA, Tye NC, et al. Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology. 1996 Feb;14(2):87-96. doi: 10.1016/0893-133X(95)00069-Q. View Source
- [3] Citrome L. A review of the pharmacology, efficacy and tolerability of recently approved and upcoming oral antipsychotics: an evidence-based medicine approach. CNS Drugs. 2013 Nov;27(11):879-911. doi: 10.1007/s40263-013-0105-7. PMID: 24062193. View Source
